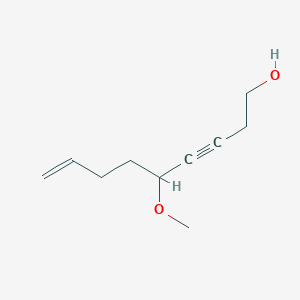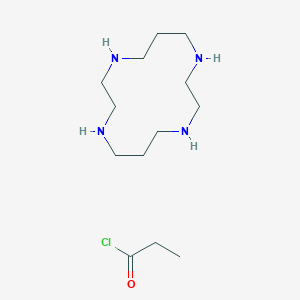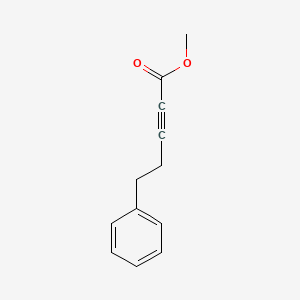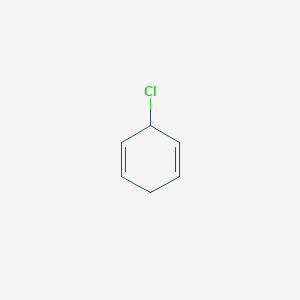
N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinolines are known for their broad-spectrum biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of N-benzyl-2-phenylglycinol with 3,4-dimethoxyphenylboronic acid and glyoxylic acid monohydrate. This reaction leads to the formation of diastereomeric oxazinones, which are then separated by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for scale, yield, and purity.
化学反応の分析
Types of Reactions
N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Known for its broad-spectrum biological activity.
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid: Used in the treatment of Parkinson’s disease.
Uniqueness
N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide stands out due to its unique structural features and potential applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its broad-spectrum biological activities make it a valuable compound for research and development.
特性
CAS番号 |
827309-99-9 |
|---|---|
分子式 |
C24H24N2O |
分子量 |
356.5 g/mol |
IUPAC名 |
N-benzyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C24H24N2O/c27-24(19-25-16-15-21-11-7-8-12-22(21)18-25)26(23-13-5-2-6-14-23)17-20-9-3-1-4-10-20/h1-14H,15-19H2 |
InChIキー |
CKBJNHQOPRQBSF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14222130.png)




![1,3,5-Trimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14222159.png)
![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)


![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)



